molecular formula C11H24O2Si B13676466 (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal

(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal

Cat. No.: B13676466
M. Wt: 216.39 g/mol
InChI Key: XNTGGGQCYBRHIO-UHFFFAOYSA-N
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Description

(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid or aldehyde.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Replacement of the TBDMS group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Deprotected alcohols or other substituted derivatives.

Scientific Research Applications

(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, thereby preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanol
  • (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanoic acid
  • (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutylamine

Uniqueness

(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal is unique due to its specific structure that combines the protective TBDMS group with an aldehyde functionality. This combination allows for selective reactions at the aldehyde group while the hydroxyl group remains protected, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanal

InChI

InChI=1S/C11H24O2Si/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h8,10H,7,9H2,1-6H3

InChI Key

XNTGGGQCYBRHIO-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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